An In-depth Technical Guide to 4-Fluoroindolin-2-one: Properties, Synthesis, and Applications in Kinase Inhibition
An In-depth Technical Guide to 4-Fluoroindolin-2-one: Properties, Synthesis, and Applications in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoroindolin-2-one (CAS No. 138343-94-9), a fluorinated heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, provides insights into its synthesis, and explores its application as a key building block for the development of potent kinase inhibitors. Experimental protocols and relevant signaling pathways are discussed to support researchers in the fields of drug discovery and organic synthesis.
Introduction
4-Fluoroindolin-2-one, also known as 4-fluorooxindole, is a synthetic organic compound featuring an indolin-2-one core structure with a fluorine atom substituted at the 4-position of the benzene ring. The introduction of a fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug design.[1] This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably in the development of kinase inhibitors for cancer therapy.[1][2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] The oxindole core is a privileged scaffold for the design of ATP-competitive kinase inhibitors.[3][4]
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic data for 4-Fluoroindolin-2-one is presented below.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 138343-94-9 | [2] |
| Molecular Formula | C₈H₆FNO | [2] |
| Molecular Weight | 151.14 g/mol | [2] |
| Appearance | White to slightly yellow solid | [5] |
| Melting Point | Not available | |
| Boiling Point | 297.1 °C | [2] |
| Solubility | Low aqueous solubility. Soluble in organic solvents like methanol, acetone, and DMSO. | |
| Storage | Room temperature, in a dry, sealed container. | [2][6] |
Spectroscopic Data
| Technique | Key Features and Observations |
| ¹H NMR | Expected signals for aromatic protons (shifted due to fluorine substitution), a singlet for the CH₂ group, and a broad singlet for the NH proton. |
| ¹³C NMR | Expected signals for aromatic carbons (with C-F coupling), a signal for the CH₂ group, and a characteristic signal for the carbonyl carbon (C=O). |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1700-1720 cm⁻¹), and C-F stretching. |
| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 151.14. Fragmentation patterns would likely involve the loss of CO and subsequent rearrangements of the heterocyclic ring. |
Synthesis of 4-Fluoroindolin-2-one
General Experimental Protocol: Synthesis of Substituted Oxindoles
This protocol is based on established methods for oxindole synthesis and can be optimized for the preparation of 4-Fluoroindolin-2-one.
Step 1: Acylation of 3-Fluoroaniline
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To a stirred solution of 3-fluoroaniline (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add chloroacetyl chloride (1.1 eq.) dropwise.
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A base, such as triethylamine or pyridine (1.2 eq.), is typically added to neutralize the HCl generated during the reaction.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N-(3-fluorophenyl)acetamide.
Step 2: Intramolecular Friedel-Crafts Cyclization
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Add the crude 2-chloro-N-(3-fluorophenyl)acetamide (1.0 eq.) to a flask containing a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (2.0-3.0 eq.), in a high-boiling inert solvent (e.g., dichloroethane or nitrobenzene).
-
Heat the mixture to a temperature between 80-120 °C and stir for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto a mixture of ice and concentrated HCl.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain 4-Fluoroindolin-2-one.
Role in Kinase Inhibition
The oxindole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. The 4-fluoro substituent in 4-Fluoroindolin-2-one can enhance binding affinity and selectivity for specific kinases.
General Kinase Signaling Pathway Targeted by Oxindole Inhibitors
Many oxindole-based kinase inhibitors target receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis and tumor growth.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to evaluate the inhibitory potential of compounds like those derived from 4-Fluoroindolin-2-one is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
Materials:
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Kinase of interest (e.g., VEGFR2, PDGFRβ)
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Kinase-specific substrate
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ATP
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4-Fluoroindolin-2-one derivative (test compound)
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ADP-Glo™ Kinase Assay Kit (Promega)
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White, opaque 96-well plates
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Plate reader capable of measuring luminescence
Procedure:
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Compound Preparation: Prepare a serial dilution of the 4-Fluoroindolin-2-one derivative in a suitable buffer (e.g., kinase buffer with a final DMSO concentration ≤1%).
-
Kinase Reaction Setup:
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Add 5 µL of the diluted compound or vehicle control (DMSO) to the wells of a 96-well plate.
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Add 10 µL of the 2X kinase solution to each well.
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Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of a 2X substrate/ATP solution to each well to start the reaction.
-
Incubate at room temperature for 1 hour.[7]
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[7]
-
-
ATP Generation and Luminescence Reading:
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[7]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[7]
Conclusion
4-Fluoroindolin-2-one is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its fluorinated oxindole core provides a robust scaffold for developing targeted therapies against a range of diseases driven by aberrant kinase activity. The synthetic routes and assay protocols outlined in this guide offer a foundation for researchers to explore the potential of this compound and its derivatives in drug discovery and development. Further research into the specific biological targets and mechanisms of action of 4-Fluoroindolin-2-one derivatives will continue to be an important area of investigation.
References
- 1. 138343-94-9 | 4-Fluoro-1,3-dihydro-2H-indol-2-one [fluoromart.com]
- 2. 4-Fluoroindolin-2-one [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. 138343-94-9|4-Fluoroindolin-2-one|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
